molecular formula C23H22N4O3S B7731716 (E)-2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyano-N-morpholinoacetamide

(E)-2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyano-N-morpholinoacetamide

Cat. No.: B7731716
M. Wt: 434.5 g/mol
InChI Key: AAANRNUBIXFQID-FCDQGJHFSA-N
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Description

(E)-2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyano-N-morpholinoacetamide is a synthetic organic compound with a complex structure It belongs to the class of thiazolidinone derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyano-N-morpholinoacetamide typically involves multiple steps. One common method includes the following steps:

    Formation of Thiazolidinone Core: The reaction between a benzylidene derivative and a thioamide under basic conditions forms the thiazolidinone core.

    Introduction of Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction using a suitable cyanating agent.

    Morpholinoacetamide Addition: The final step involves the addition of morpholinoacetamide to the cyano-substituted thiazolidinone intermediate under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyano-N-morpholinoacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyano-N-morpholinoacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-inflammatory, anticancer, and antimicrobial agent.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of (E)-2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyano-N-morpholinoacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone core and are known for their antidiabetic properties.

    Benzylidene Derivatives: Compounds with similar benzylidene structures are studied for their diverse biological activities.

    Morpholinoacetamides: These compounds are known for their stability and reactivity in various chemical reactions.

Uniqueness

(E)-2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyano-N-morpholinoacetamide is unique due to its combination of structural features. The presence of the thiazolidinone core, cyano group, and morpholinoacetamide moiety provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

(2E)-2-(5-benzyl-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)-2-cyano-N-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S/c24-16-19(21(28)25-26-11-13-30-14-12-26)23-27(18-9-5-2-6-10-18)22(29)20(31-23)15-17-7-3-1-4-8-17/h1-10,20H,11-15H2,(H,25,28)/b23-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAANRNUBIXFQID-FCDQGJHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NC(=O)C(=C2N(C(=O)C(S2)CC3=CC=CC=C3)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1NC(=O)/C(=C/2\N(C(=O)C(S2)CC3=CC=CC=C3)C4=CC=CC=C4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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